molecular formula C19H28N2O4 B14682069 3-Nitrobenzoic acid dicyclohexylamine salt CAS No. 32895-56-0

3-Nitrobenzoic acid dicyclohexylamine salt

Cat. No.: B14682069
CAS No.: 32895-56-0
M. Wt: 348.4 g/mol
InChI Key: QCYVTEVPCTZMMI-UHFFFAOYSA-N
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Description

3-Nitrobenzoic acid dicyclohexylamine salt is a chemical compound formed by the reaction of 3-nitrobenzoic acid with dicyclohexylamine. 3-Nitrobenzoic acid is an aromatic compound with the formula C7H5NO4, characterized by a nitro group (-NO2) and a carboxylic acid group (-COOH) in the meta position relative to each other . Dicyclohexylamine is an organic compound with the formula (C6H11)2NH, commonly used as a base in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitrobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The reaction typically yields a mixture of 3-nitrobenzoic acid along with minor amounts of 2-nitrobenzoic acid and 4-nitrobenzoic acid. Another method involves the nitration of methyl benzoate followed by hydrolysis .

To prepare 3-nitrobenzoic acid dicyclohexylamine salt, 3-nitrobenzoic acid is reacted with dicyclohexylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the salt precipitates out. The product is then filtered, washed, and dried.

Industrial Production Methods

Industrial production of 3-nitrobenzoic acid involves large-scale nitration of benzoic acid using controlled reaction conditions to maximize yield and purity. The resulting 3-nitrobenzoic acid is then reacted with dicyclohexylamine in batch reactors to produce the salt. The product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzoic acid dicyclohexylamine salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions may require strong electrophiles and catalysts to overcome the deactivating effect of the nitro group.

Major Products Formed

    Reduction: Reduction of the nitro group yields 3-aminobenzoic acid.

    Substitution: Depending on the electrophile used, various substituted derivatives of 3-nitrobenzoic acid can be formed.

Scientific Research Applications

3-Nitrobenzoic acid dicyclohexylamine salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrobenzoic acid dicyclohexylamine salt involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: An isomer of 3-nitrobenzoic acid with the nitro group in the ortho position.

    4-Nitrobenzoic acid: An isomer with the nitro group in the para position.

    3,5-Dinitrobenzoic acid: A compound with two nitro groups in the meta positions.

Uniqueness

3-Nitrobenzoic acid dicyclohexylamine salt is unique due to its specific combination of functional groups and the presence of the dicyclohexylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

32895-56-0

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-nitrobenzoic acid

InChI

InChI=1S/C12H23N.C7H5NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;9-7(10)5-2-1-3-6(4-5)8(11)12/h11-13H,1-10H2;1-4H,(H,9,10)

InChI Key

QCYVTEVPCTZMMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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